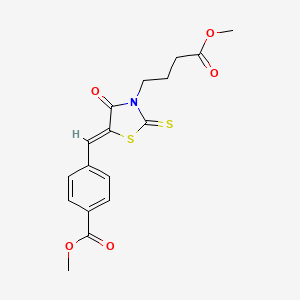
(Z)-methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-Methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure
The compound is characterized by a thioxothiazolidinone core, which is known for various biological activities. The specific structural components include:
- A methoxy group
- A thioxothiazolidinone moiety
- A benzoate ester
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Enterobacter cloacae | 0.003 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |
These results indicate that the compound exhibits antibacterial activity that surpasses conventional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .
Antifungal Activity
The compound also demonstrates antifungal properties, with effective inhibition against various fungi.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004–0.06 mg/mL |
| Aspergillus fumigatus | >0.06 mg/mL |
The compound's antifungal activity is particularly noteworthy against Trichoderma viride, which is sensitive to lower concentrations .
The proposed mechanisms for the biological activity of thioxothiazolidinones include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as tyrosyl-DNA phosphodiesterase (Tdp1), which plays a role in DNA repair mechanisms .
- Disruption of Cell Membranes : The interaction with bacterial cell membranes may lead to increased permeability and eventual cell death.
Case Studies
A study evaluating the structure–activity relationship (SAR) of thioxothiazolidinones found that modifications to the thiazolidinone core significantly impacted antimicrobial potency . For instance, the introduction of various substituents on the nitrogen atom enhanced activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
methyl 4-[(Z)-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-22-14(19)4-3-9-18-15(20)13(25-17(18)24)10-11-5-7-12(8-6-11)16(21)23-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYSXEFMGNEDER-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














